

Comparative Docking Analysis of Benzofuran Derivatives as Potential Therapeutic Agents

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Compound of Interest

Compound Name: 2-(Methoxymethyl)benzofuran

Cat. No.: B15204767

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A detailed examination of the binding affinities and interaction mechanisms of novel benzofuran derivatives with various protein targets, providing insights for future drug design and development.

This guide offers a comparative analysis of molecular docking studies performed on a series of benzofuran derivatives. The objective is to evaluate their potential as inhibitors for various biological targets implicated in a range of diseases. The data presented herein is compiled from multiple studies to provide a comprehensive overview for researchers, scientists, and professionals in the field of drug development.

Quantitative Docking Results

The following tables summarize the binding affinities of different benzofuran derivatives against several key protein targets. The docking scores, represented as binding energy in kcal/mol, indicate the strength of the interaction between the ligand (benzofuran derivative) and the protein. A lower binding energy value generally signifies a more stable and favorable interaction.

Derivative	Target Protein (PDB ID)	Docking Score (kcal/mol)	Reference
Compound 2c	3EQM	-10.2	
4HOE	-9.3	[1]	
1XFF	-9.1	[1]	
M5n	1aj6	Not Specified, but noted as strong	[2]
M5o	1aj6	Not Specified, but noted as strong	[2]
M5k	1aj6	Not Specified, but noted as strong	[2]
BENZ-0454	4HJO (EGFR)	Lowest binding affinity in its series	[3]
BENZ-0143	4HJO (EGFR)	Not Specified	[3]
BENZ-1292	4HJO (EGFR)	Not Specified	[3]
BENZ-0335	4HJO (EGFR)	Not Specified	[3]
Compound 5s	Gaba receptor-associated protein-like 1	Highest anticancer activity	[4]
Compound 5r	Gaba receptor-associated protein-like 1	Highest anticancer activity	[4]
Compound 17b	Gaba receptor-associated protein-like 1	Highest anticancer activity	[4]
BF1	Bovine Serum Albumin (BSA)	Lower affinity than BDF1	
BDF1	Bovine Serum Albumin (BSA)	Higher affinity than BF1	

Note: Some studies did not provide specific numerical docking scores but indicated the relative binding affinities of the compounds.

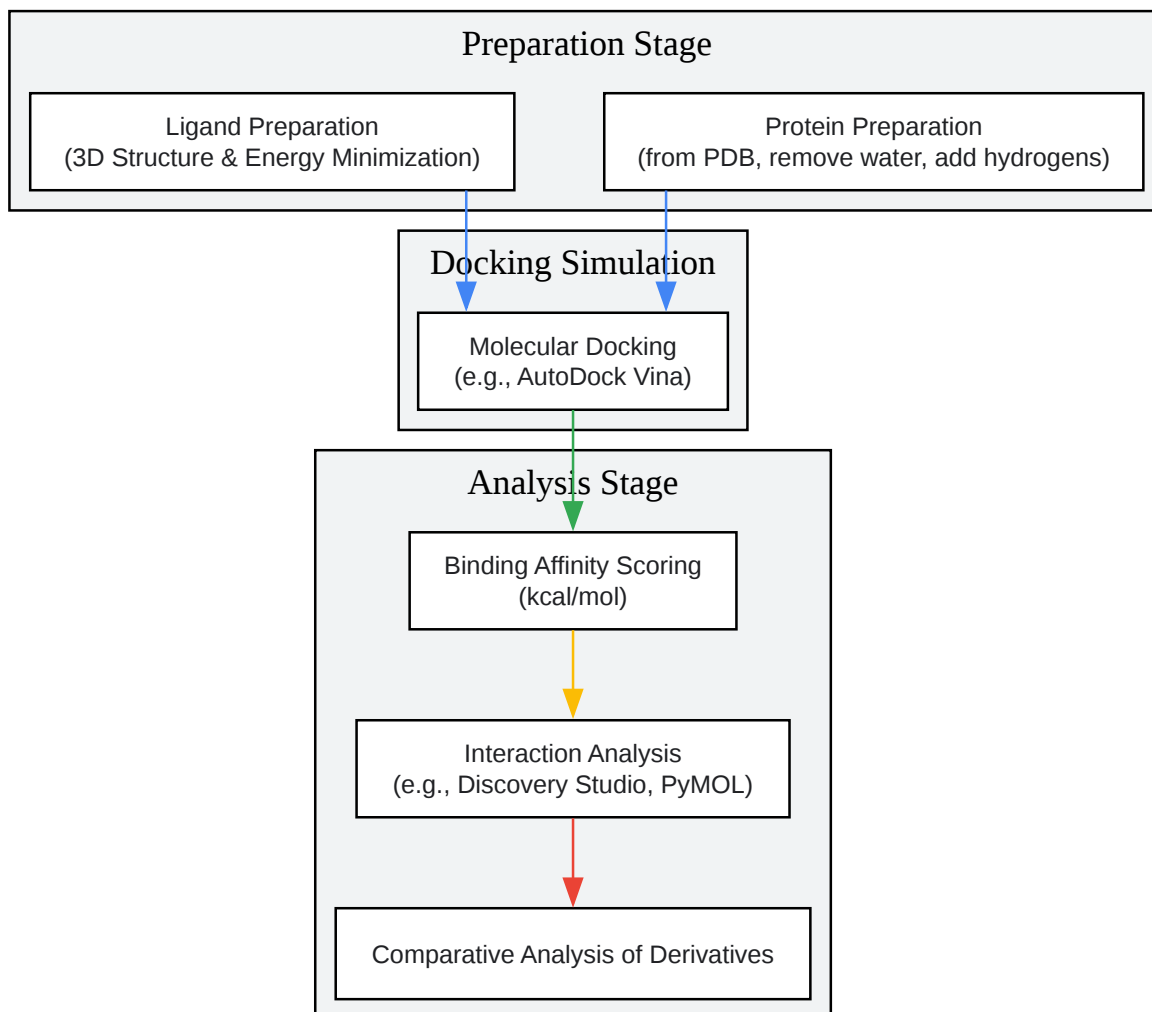
Experimental Protocols

The methodologies outlined below are representative of the key experiments cited in the referenced studies for molecular docking of benzofuran derivatives.

- 1. Ligand Preparation:** The three-dimensional structures of the benzofuran derivatives were typically drawn using chemical drawing software like ChemDraw.[2] Energy minimization of the ligands was then performed using computational tools such as the MM2 force field within the Chem3D Ultra program to obtain the most stable conformation.[2]
- 2. Protein Preparation:** The crystal structures of the target proteins were obtained from the Protein Data Bank (PDB).[1][3] Prior to docking, water molecules and any co-crystallized ligands were generally removed from the protein structure.[1] Kollman charges and polar hydrogen atoms were added to the protein, which was then saved in the PDBQT format for use with docking software.[1]
- 3. Molecular Docking Simulation:** Software such as AutoDock Vina, Molegro Virtual Docker, and the Molecular Operating Environment (MOE) were employed for the docking simulations. [1][4][5] A grid box was defined around the active site of the target protein to specify the search space for the ligand binding. The docking algorithm then explored various conformations and orientations of the ligand within the grid box to predict the most favorable binding mode. The results are typically ranked based on their binding affinity scores.[1]
- 4. Visualization and Analysis:** The interactions between the benzofuran derivatives and the amino acid residues of the target proteins were visualized and analyzed using software like BIOVIA Discovery Studio and PyMOL.[1][2] This analysis helps in understanding the key interactions, such as hydrogen bonds and hydrophobic interactions, that contribute to the binding affinity.

Visualizing the Docking Workflow

The following diagram illustrates the typical workflow for a comparative molecular docking study.



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